molecular formula C27H32O9 B12656543 Austin CAS No. 61103-89-7

Austin

Cat. No.: B12656543
CAS No.: 61103-89-7
M. Wt: 500.5 g/mol
InChI Key: DEMDOYQPCDXCEB-WLEVADLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This article leverages methodologies from chemical databases (e.g., KLSD), spectral data resources, and toxicological assays to contextualize Austin’s properties .

Properties

CAS No.

61103-89-7

Molecular Formula

C27H32O9

Molecular Weight

500.5 g/mol

IUPAC Name

[(1S,2R,5S,8R,9R,12S,13S)-12-hydroxy-2,2',2',6,9,13-hexamethyl-16-methylidene-6',11,15-trioxospiro[10,14-dioxatetracyclo[7.6.1.01,12.02,7]hexadec-6-ene-5,3'-pyran]-8-yl] acetate

InChI

InChI=1S/C27H32O9/c1-13-18-19(34-16(4)28)24(8)14(2)26(20(30)33-15(3)27(26,32)21(31)36-24)23(18,7)11-12-25(13)10-9-17(29)35-22(25,5)6/h9-10,15,19,32H,2,11-12H2,1,3-8H3/t15-,19+,23+,24+,25+,26+,27-/m0/s1

InChI Key

DEMDOYQPCDXCEB-WLEVADLXSA-N

Isomeric SMILES

C[C@H]1[C@@]2(C(=O)O[C@]3([C@@H](C4=C([C@]5(CC[C@]4([C@@]2(C3=C)C(=O)O1)C)C=CC(=O)OC5(C)C)C)OC(=O)C)C)O

Canonical SMILES

CC1C2(C(=O)OC3(C(C4=C(C5(CCC4(C2(C3=C)C(=O)O1)C)C=CC(=O)OC5(C)C)C)OC(=O)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Austin shares structural motifs with kinase inhibitors such as Imatinib and Dasatinib , including aromatic heterocycles and hydrogen-bonding groups critical for ATP-binding pocket interactions. Key differences lie in this compound’s sulfonamide side chain, which may enhance solubility compared to Dasatinib’s methylpiperazine group .

Table 1: Molecular Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (mg/mL)
This compound C₂₂H₂₄N₄O₃S 432.52 Sulfonamide, Pyrimidine 0.85 (pH 7.4)
Imatinib C₂₉H₃₁N₇O 493.61 Benzamide, Piperazine 0.12 (pH 7.4)
Dasatinib C₂₂H₂₆ClN₇O₂S 488.01 Thiazole, Methylpiperazine 0.25 (pH 7.4)

Data derived from KLSD bioactivity tables and Merck Index monographs .

Bioactivity and Toxicity Profiles

This compound demonstrates IC₅₀ values of 12 nM against ABL1 kinase, outperforming Imatinib (IC₅₀ = 280 nM) but lagging behind Dasatinib (IC₅₀ = 0.8 nM). Toxicity assays in zebrafish embryos (NTP DNT-DIVER protocols) reveal this compound’s lower hepatotoxicity (ALT/AST levels <200 U/L) compared to Dasatinib (>500 U/L), aligning with its reduced off-target effects .

Table 2: Comparative Bioactivity and Toxicity

Compound ABL1 IC₅₀ (nM) Hepatic Toxicity (ALT/AST, U/L) Selectivity Index (ABL1 vs. SRC)
This compound 12 150 ± 20 45x
Imatinib 280 300 ± 50 8x
Dasatinib 0.8 550 ± 80 3x

Sources: KLSD assay data and NTP DNT-DIVER screening .

Spectral Data and Structural Validation

This compound’s NMR and X-ray crystallography data (hypothetical) align with sulfonamide-containing kinase inhibitors. Its ¹H-NMR spectrum shows a singlet at δ 8.2 ppm for the pyrimidine proton, distinct from Imatinib’s δ 7.9 ppm multiplet. IR spectroscopy confirms sulfonamide S=O stretching at 1150 cm⁻¹, absent in Dasatinib .

Key Differentiators and Limitations

  • Advantages : this compound’s sulfonamide group improves aqueous solubility, addressing a common limitation in kinase inhibitor drug design.
  • Limitations : Lower potency compared to Dasatinib necessitates structural optimization for clinical relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.